molecular formula C15H22N2O4 B11591716 Isobutyl 3-[(anilinocarbonyl)oxy]propylcarbamate

Isobutyl 3-[(anilinocarbonyl)oxy]propylcarbamate

Cat. No.: B11591716
M. Wt: 294.35 g/mol
InChI Key: HCVPESVJTSRSNM-UHFFFAOYSA-N
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Description

Isobutyl 3-[(anilinocarbonyl)oxy]propylcarbamate is an organic compound with a complex structure that includes an isobutyl group, an anilinocarbonyl group, and a propylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 3-[(anilinocarbonyl)oxy]propylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of isobutyl alcohol with phosgene to form isobutyl chloroformate. This intermediate is then reacted with aniline to produce this compound under controlled conditions, such as low temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 3-[(anilinocarbonyl)oxy]propylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the anilinocarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Isobutyl 3-[(anilinocarbonyl)oxy]propylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isobutyl 3-[(anilinocarbonyl)oxy]propylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Isobutyl 3-[(phenylcarbamoyl)oxy]propylcarbamate
  • Isobutyl 3-[(benzoyloxy)propylcarbamate
  • Isobutyl 3-[(methylcarbamoyl)oxy]propylcarbamate

Uniqueness

Isobutyl 3-[(anilinocarbonyl)oxy]propylcarbamate is unique due to the presence of the anilinocarbonyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

3-(2-methylpropoxycarbonylamino)propyl N-phenylcarbamate

InChI

InChI=1S/C15H22N2O4/c1-12(2)11-21-14(18)16-9-6-10-20-15(19)17-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

HCVPESVJTSRSNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NCCCOC(=O)NC1=CC=CC=C1

Origin of Product

United States

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